molecular formula C11H9ClFI B2799352 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287281-02-9

1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2799352
CAS No.: 2287281-02-9
M. Wt: 322.55
InChI Key: GEXFBDCBEPWWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[111]pentane is a compound that features a bicyclo[111]pentane core substituted with a 2-chloro-5-fluorophenyl group and an iodine atom

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as alkoxides or amines.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted bicyclo[1.1.1]pentane derivatives .

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core. This core can mimic the spatial arrangement of phenyl rings, allowing the compound to engage in similar interactions such as π-π stacking and hydrophobic interactions . The specific pathways and targets depend on the context in which the compound is used, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

  • 1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane
  • 1-Iodo-3-methylbicyclo[1.1.1]pentane
  • 3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride

Comparison: 1-(2-Chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is unique due to the presence of both a halogenated phenyl group and an iodine atom on the bicyclo[1.1.1]pentane core.

Properties

IUPAC Name

1-(2-chloro-5-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFI/c12-9-2-1-7(13)3-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXFBDCBEPWWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)C3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFI
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.